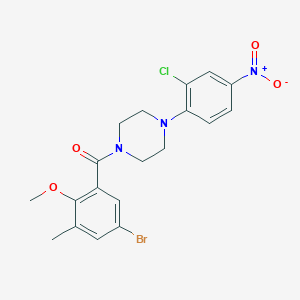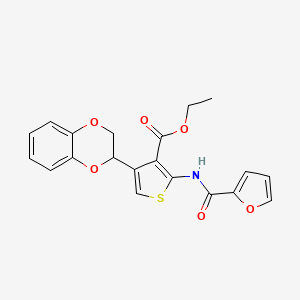
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as BMBPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine functions as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of inflammation, immune response, and cell proliferation. By inhibiting PDE4, 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can reduce inflammation, inhibit tumor growth, and prevent angiogenesis.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can inhibit the growth of cancer cells, reduce inflammation, and prevent angiogenesis. In vivo studies have shown that 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, making it a useful tool for studying the role of PDE4 in various biological processes. However, 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can be difficult to synthesize, and its use in animal studies may be limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One area of focus is the development of more efficient synthesis methods for 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Another area of research is the investigation of 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine's potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine for therapeutic use.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-12-9-13(20)10-15(18(12)28-2)19(25)23-7-5-22(6-8-23)17-4-3-14(24(26)27)11-16(17)21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFZFOMMXNDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4135370.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135371.png)
![N-{4-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4135379.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)
![N-(4-butylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4135414.png)
![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(2-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4135429.png)

![N-benzyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4135435.png)
methanone](/img/structure/B4135438.png)
![7-bromo-2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135453.png)
![4-allyl-3-[(2,6-dichlorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4135454.png)
